molecular formula C9H13N3O2S B2564871 N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide CAS No. 90648-60-5

N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide

Cat. No. B2564871
CAS RN: 90648-60-5
M. Wt: 227.28
InChI Key: XGXZGTOFLKZQHB-CSKARUKUSA-N
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Description

The compound "N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide" is a derivative of sulfonamide, which is a functional group commonly found in various medicinal compounds. Sulfonamides are known for their wide range of biological activities, including antibacterial properties. The compound is likely to possess interesting chemical and biological characteristics due to the presence of the dimethylamino group and the hydrazide moiety.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various organic reactions, often including the use of reagents like N-bromosuccinimide and chlorosulfonic acid to introduce the sulfonyl group to the desired molecular framework. For instance, the synthesis of a bicyclic sulfonamide derivative was achieved through the reaction of benzenesulfonamide with camphene, involving a Wagner–Meerwein rearrangement stage . Similarly, structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of "N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide".

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using techniques such as X-ray diffraction (XRD), which provides detailed information about the crystal structure and molecular conformation. For example, the XRD analysis of a pyrazole carbohydrazide derivative revealed its optimized molecular structures in both gas phase and aqueous solution . Similarly, the X-ray single crystal diffraction was used to determine the structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These analyses are crucial for understanding the molecular geometry and potential interaction sites for biological activity.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be influenced by the planarity of the molecule and the presence of certain functional groups. For instance, the high reactivity of the free base and cationic species of a pyrazole carbohydrazide derivative was supported by the planarity of the CH3 groups linked to the nitrogen atom . The chemical behavior of sulfonamide derivatives in reactions is also determined by their electronic structure, which can be studied using quantum-chemical calculations .

Physical and Chemical Properties Analysis

Sulfonamide derivatives exhibit a range of physical and chemical properties, including solvation energy values and the ability to form hydrogen bonds. The solvation energy values indicate the compound's solubility and stability in solution . The presence of hydrogen bonds, as observed in various sulfonamide compounds, contributes to the formation of molecular crystals and affects the compound's solubility and melting point . Additionally, vibrational spectroscopy and density functional theory (DFT) calculations can provide insights into the vibrational frequencies and force constants, which are related to the compound's stability and reactivity .

Scientific Research Applications

Corrosion Inhibition

N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide derivatives like MBSH and MpTSH have been utilized as corrosion inhibitors for carbon steel in acidic media. Studies showed these derivatives effectively inhibit corrosion, with their efficiency rising with concentration but decreasing with temperature. Their adsorption on the steel surface mainly involves physisorption and follows the Langmuir adsorption isotherm (Ichchou et al., 2019).

Molecular Docking and Bioassay Studies

N'-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound synthesized from a derivative, demonstrated interaction within the active site of the cyclooxygenase-2 enzyme. Despite this interaction, in vitro bioassay studies revealed no significant inhibition potency for the enzyme (Al-Hourani et al., 2016).

Synthesis of Novel Compounds and Antifungal Activity

Derivatives have been used in the synthesis of various novel compounds like triazepines, pyrimidines, and azoles. Some of these synthesized compounds demonstrated significant antifungal activity (Khodairy et al., 2016).

Antibacterial and Antifungal Applications

A series of compounds synthesized from a derivative of N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide showed interesting antibacterial and antifungal activities. Notably, compounds in the series displayed higher activity compared to reference drugs against various bacteria and fungi (Ghorab et al., 2017).

Nonlinear Optical Properties

Hydrazones synthesized from derivatives have exhibited significant nonlinear optical properties, making them potential candidates for applications in optical devices like optical limiters and switches (Naseema et al., 2010).

properties

IUPAC Name

N'-(benzenesulfonamido)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-12(2)8-10-11-15(13,14)9-6-4-3-5-7-9/h3-8,11H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZGTOFLKZQHB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide

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